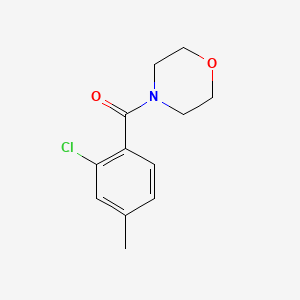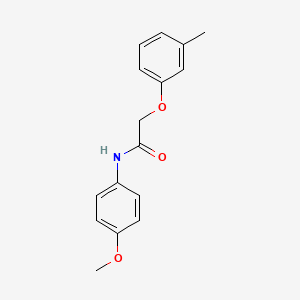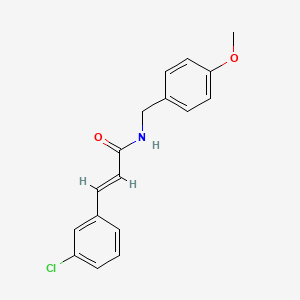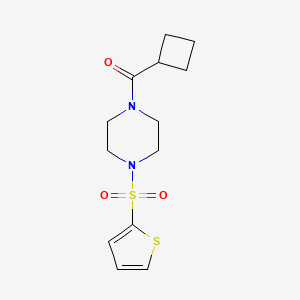![molecular formula C16H14ClNO3S B5736190 4-({2-[(4-chlorophenyl)thio]acetyl}amino)phenyl acetate](/img/structure/B5736190.png)
4-({2-[(4-chlorophenyl)thio]acetyl}amino)phenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({2-[(4-chlorophenyl)thio]acetyl}amino)phenyl acetate, also known as CPAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 4-({2-[(4-chlorophenyl)thio]acetyl}amino)phenyl acetate is not fully understood. However, studies have shown that this compound inhibits the activity of enzymes involved in DNA replication and repair, leading to the inhibition of cancer cell growth. This compound has also been shown to disrupt the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells, bacteria, and fungi. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells. In vivo studies have shown that this compound has low toxicity and is well-tolerated in animal models.
Advantages and Limitations for Lab Experiments
The advantages of using 4-({2-[(4-chlorophenyl)thio]acetyl}amino)phenyl acetate in lab experiments include its high purity and stability, ease of synthesis, and low toxicity. However, the limitations of using this compound include its high cost, limited availability, and the need for specialized equipment for its synthesis.
Future Directions
There are several future directions for research on 4-({2-[(4-chlorophenyl)thio]acetyl}amino)phenyl acetate. One area of research is the synthesis of novel compounds based on this compound with improved pharmacological properties. Another area of research is the investigation of the mechanism of action of this compound at the molecular level. Additionally, the potential applications of this compound in material science, such as gas storage and separation, could be further explored. Finally, the development of more efficient and cost-effective synthesis methods for this compound could lead to its wider use in research and industry.
Synthesis Methods
4-({2-[(4-chlorophenyl)thio]acetyl}amino)phenyl acetate can be synthesized through a series of chemical reactions. The first step involves the reaction of 4-aminophenol with acetic anhydride to form 4-acetamidophenol. This intermediate is then reacted with thioacetic acid and 4-chlorobenzoyl chloride to form this compound. The synthesis method of this compound has been optimized to improve the yield and purity of the compound.
Scientific Research Applications
4-({2-[(4-chlorophenyl)thio]acetyl}amino)phenyl acetate has been studied extensively for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, this compound has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. This compound has also been studied for its potential antibacterial and antifungal activities. In drug discovery, this compound has been used as a building block for the synthesis of novel compounds with improved pharmacological properties. In material science, this compound has been used as a precursor for the synthesis of metal-organic frameworks with potential applications in gas storage and separation.
Properties
IUPAC Name |
[4-[[2-(4-chlorophenyl)sulfanylacetyl]amino]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3S/c1-11(19)21-14-6-4-13(5-7-14)18-16(20)10-22-15-8-2-12(17)3-9-15/h2-9H,10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBUJXIKPZPJASX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)NC(=O)CSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-butyl-3-[(4-ethoxybenzylidene)amino]-9-(methoxymethyl)-7-methylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5736107.png)

![2-[(1-methyl-1H-benzimidazol-2-yl)thio]-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)acetohydrazide](/img/structure/B5736124.png)
![2,4-dichloro-N-{[(2-chlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5736131.png)
![N-(2-dibenzo[b,d]furan-2-ylethyl)-2-methylbenzamide](/img/structure/B5736147.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B5736154.png)
![1-phenyl-4-[3-(phenylthio)propanoyl]piperazine](/img/structure/B5736155.png)

![7-(4-methylphenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole](/img/structure/B5736166.png)

![methyl (4-{[(2-pyridinylamino)carbonothioyl]amino}phenyl)acetate](/img/structure/B5736184.png)
![N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5736194.png)


